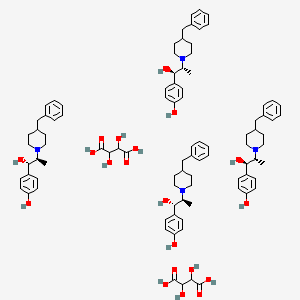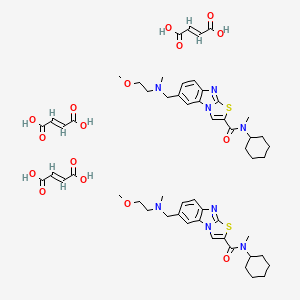
(Z-LL)2 ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z-LL)2 Ketone is a novel cysteine protease inhibitor that specifically and efficiently inhibits processing of the p-Prl signal peptide without affecting the activities of signal peptidases and other proteases . It is also known as 1,3-di-(N-Carboxybenzoyl-L-leucyl-L-leucyl)amino Acetone .
Synthesis Analysis
(Z-LL)2 Ketone is a synthetic peptide aldehyde used as a proteasome inhibitor in biochemical research . Its primary application is to inhibit the chymotrypsin-like activity of the proteasome, which is a protein complex responsible for degrading ubiquitinated proteins .
Molecular Structure Analysis
The molecular formula of (Z-LL)2 Ketone is C43H64N6O9 . The molecular weight is 809.00 g/mol .
Chemical Reactions Analysis
(Z-LL)2 Ketone is a selective inhibitor of signal peptide peptidase (SPP) that inhibits processing of the p-Prl signal peptide . It does not affect the activities of signal peptidases and other proteases such as lysosomal cathepsins and proteasomes .
Physical And Chemical Properties Analysis
(Z-LL)2 Ketone is a lyophilized solid . It is off-white in color . It is soluble in DMSO at a concentration of 1 mg/mL . It should be stored at a temperature of -20°C .
Wissenschaftliche Forschungsanwendungen
Inhibition of Signal Peptide Peptidase (SPP)
(Z-LL)2 Ketone is a selective inhibitor of SPP, which is crucial for the processing of signal peptides during protein trafficking within the cell. By inhibiting SPP, researchers can study the role of signal peptides in protein localization and trafficking .
Study of γ-Secretase Modulation
This compound serves as an inverse γ-secretase modulator (iGSM), altering the processivity of γ-secretase cleavage. This application is significant in Alzheimer’s disease research, where γ-secretase plays a role in producing amyloid-beta peptides .
Proteasome Inhibition
(Z-LL)2 Ketone is used to inhibit the chymotrypsin-like activity of the proteasome, a protein complex responsible for degrading ubiquitinated proteins. This application is vital in studying protein degradation pathways and diseases related to proteasome dysfunction .
Research on Cysteine Protease Inhibition
As a novel cysteine protease inhibitor, (Z-LL)2 Ketone specifically inhibits the processing of the p-Prl signal peptide without affecting other proteases’ activities, such as lysosomal cathepsins and proteasomes .
Application in Biochemical Research
(Z-LL)2 Ketone is a synthetic peptide aldehyde used as a proteasome inhibitor in biochemical research, particularly for studying ubiquitinated proteins’ degradation pathways .
Wirkmechanismus
Target of Action
(Z-LL)2 Ketone is a novel cysteine protease inhibitor . Its primary targets are the proteasome and signal peptide peptidase (SPP) . The proteasome is a protein complex responsible for degrading ubiquitinated proteins . SPP is involved in the processing of the p-Prl signal peptide .
Mode of Action
(Z-LL)2 Ketone inhibits the chymotrypsin-like activity of the proteasome . It also selectively inhibits the processing of the p-Prl signal peptide by SPP, without affecting the activities of signal peptidases and other proteases such as lysosomal cathepsins and proteasomes .
Biochemical Pathways
The inhibition of proteasomal activity by (Z-LL)2 Ketone allows researchers to study the regulation of protein turnover, the cellular response to misfolded or damaged proteins, and the role of the ubiquitin-proteasome system in controlling various cellular processes . Moreover, this compound is instrumental in elucidating the mechanisms of action of the proteasome in cell cycle regulation, gene expression, and signal transduction .
Result of Action
The molecular and cellular effects of (Z-LL)2 Ketone’s action include the inhibition of protein degradation by the proteasome, leading to the accumulation of ubiquitinated proteins . This can have various downstream effects, including the regulation of protein turnover and the cellular response to misfolded or damaged proteins .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-[[3-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoyl]amino]-2-oxopropyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H64N6O9/c1-27(2)19-34(46-40(53)36(21-29(5)6)48-42(55)57-25-31-15-11-9-12-16-31)38(51)44-23-33(50)24-45-39(52)35(20-28(3)4)47-41(54)37(22-30(7)8)49-43(56)58-26-32-17-13-10-14-18-32/h9-18,27-30,34-37H,19-26H2,1-8H3,(H,44,51)(H,45,52)(H,46,53)(H,47,54)(H,48,55)(H,49,56)/t34-,35-,36-,37-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVCWQUNPMKMER-BQYLNSIHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H64N6O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
809.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
313664-40-3 |
Source


|
| Record name | 1, 3-Di-(N-carboxybenzoyl-leucyl-leucyl)amino acetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0313664403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6,7-Dimethyl-2,4-dipyrrolidin-1-ylpyrrolo[2,3-d]pyrimidine;hydrochloride](/img/structure/B560245.png)








